tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate
Overview
Description
“tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” is a chemical compound with the molecular formula C11H15ClN2O2 . It has a molecular weight of 242.7 . This compound is typically stored under normal temperature and in an inert atmosphere .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring substituted with a tert-butyl carbamate group, a chlorine atom, and a methyl group . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .
Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-butyl carbamates are known to participate in palladium-catalyzed cross-coupling reactions .
Physical and Chemical Properties Analysis
“this compound” is a solid compound . It has a molecular weight of 242.7 . The InChI code for this compound is 1S/C11H15ClN2O2/c1-7-6-13-9 (12)5-8 (7)14-10 (15)16-11 (2,3)4/h5-6H,1-4H3, (H,13,14,15) .
Scientific Research Applications
Crystallography and Molecular Structure
Studies on tert-butyl carbamate derivatives, such as tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate, highlight their role in understanding crystallography and molecular interactions. These compounds form part of an isostructural family that demonstrates bifurcated hydrogen and halogen bonds involving the carbonyl group, which are crucial for crystal packing and stability (Baillargeon et al., 2017).
Synthesis and Characterization
The synthesis and structural characterization of carbamate derivatives serve as a foundation for chemical research. For instance, studies on tert-butyl 3-methyl-1-(3-m-tolylselenoureido)butan-2-yl carbamate and similar compounds have been conducted to understand their crystallography, molecular environments, and interactions through techniques like X-ray diffraction, Hirshfeld surface analysis, and molecular electrostatic potential (MEP) calculations (Das et al., 2016).
Catalysis and Chemical Reactions
The catalytic applications of tert-butyl carbamate derivatives in chemical reactions are significant. For example, the Rhodium-catalyzed enantioselective addition of arylboronic acids to in situ generated N-Boc arylimines using tert-butyl carbamate derivatives has been explored for synthesizing chiral compounds (Storgaard & Ellman, 2009).
Enantioselective Synthesis
The versatility of tert-butyl carbamate derivatives extends to enantioselective synthesis, providing pathways to synthesize stereochemically complex molecules. Research on synthesizing tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate illustrates how these compounds serve as intermediates in producing biologically active compounds, including potent enzyme inhibitors (Zhao et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been used as chemoselective tert-butoxycarbonylation reagents for aromatic and aliphatic amines .
Mode of Action
Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines . This suggests that “tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate” might interact with its targets through a similar mechanism.
Biochemical Pathways
Related compounds have been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the c-3 position . This suggests that “this compound” might affect similar biochemical pathways.
Result of Action
Related compounds have been used in palladium-catalyzed synthesis of n-boc-protected anilines , suggesting that “this compound” might have similar effects.
Action Environment
Related compounds have been demonstrated to be effective and chemoselective under mild, environment-friendly conditions .
Properties
IUPAC Name |
tert-butyl N-(2-chloro-3-methylpyridin-4-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7-8(5-6-13-9(7)12)14-10(15)16-11(2,3)4/h5-6H,1-4H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEHHTVDRYIQNDI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Cl)NC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10743870 | |
Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
370864-66-7 | |
Record name | tert-Butyl (2-chloro-3-methylpyridin-4-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10743870 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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